molecular formula C6H3BrClNO B162102 5-Bromopyridine-2-carbonyl chloride CAS No. 137178-88-2

5-Bromopyridine-2-carbonyl chloride

Cat. No. B162102
Key on ui cas rn: 137178-88-2
M. Wt: 220.45 g/mol
InChI Key: IJJINPZOASSMGD-UHFFFAOYSA-N
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Patent
US09328086B2

Procedure details

A mixture of 2-bromoaniline (3.90 g, 22.7 mmol), 5-bromopyridine-2-carbonyl chloride (5.00 g, 22.7 mmol), Cs2CO3 (14.78 g, 45.36 mmol), 1,10-phenanthroline (0.409 g, 2.27 mmol), CuI (0.216 g, 1.13 mmol) and anhydrous 1,4-dioxane (40 mL) was degassed with argon for about 40 min while stirring. The stirring reaction mixture was then maintained under argon at about 120° C. for about 40 h. Upon completion, the reaction was cooled to RT and poured over CH2Cl2 (300 mL). The organics were then washed with sat. NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. Purification of the crude product via flash chromatography (SiO2, 4:1 dichloromethane-hexanes) and subsequent recrystallization from hexanes afforded compound 11 (1.86 g, 30% yield) as colorless fibers.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
14.78 g
Type
reactant
Reaction Step One
Quantity
0.409 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.216 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
dichloromethane-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
30%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[Br:9][C:10]1[CH:11]=[CH:12][C:13]([C:16](Cl)=[O:17])=[N:14][CH:15]=1.C([O-])([O-])=O.[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Cu]I.C(Cl)Cl.O1CCOCC1>[Br:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[O:17][C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=3[N:4]=2)=[N:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)Cl
Name
Cs2CO3
Quantity
14.78 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.409 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
CuI
Quantity
0.216 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
dichloromethane-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with argon for about 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The stirring reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction was cooled to RT
WASH
Type
WASH
Details
The organics were then washed with sat. NaHCO3, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude product

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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